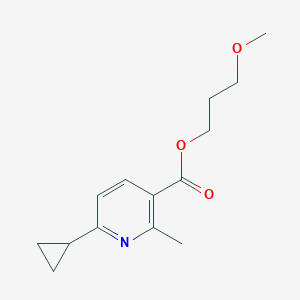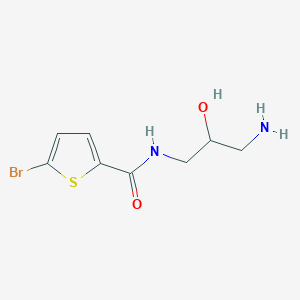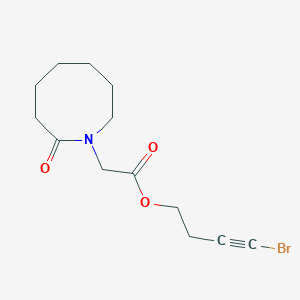
4-Bromobut-3-ynyl 2-(2-oxoazocan-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromobut-3-ynyl 2-(2-oxoazocan-1-yl)acetate is a complex organic compound that features both a brominated alkyne and an azocane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobut-3-ynyl 2-(2-oxoazocan-1-yl)acetate typically involves multiple steps. One common method includes the following steps:
Formation of 4-Bromobut-3-ynyl Intermediate: This can be achieved by reacting 4-bromo-1-butyne with appropriate reagents under controlled conditions.
Formation of 2-(2-oxoazocan-1-yl)acetate Intermediate: This involves the synthesis of the azocane ring, which can be done through cyclization reactions involving appropriate starting materials.
Coupling Reaction: The final step involves coupling the two intermediates using a suitable coupling agent under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromobut-3-ynyl 2-(2-oxoazocan-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Cycloaddition Reactions: The alkyne group can participate in cycloaddition reactions to form various cyclic compounds.
Reduction Reactions: The alkyne group can be reduced to an alkene or alkane under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Cycloaddition: Catalysts such as palladium or copper are often used.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Cycloaddition Products: Cyclic compounds with varying ring sizes and functionalities.
Reduction Products: Alkenes or alkanes depending on the extent of reduction.
Wissenschaftliche Forschungsanwendungen
4-Bromobut-3-ynyl 2-(2-oxoazocan-1-yl)acetate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Bromobut-3-ynyl 2-(2-oxoazocan-1-yl)acetate involves its interaction with specific molecular targets. The brominated alkyne group can undergo reactions that modify biological molecules, while the azocane ring can interact with various enzymes and receptors . These interactions can lead to changes in cellular pathways and biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1-butyne: Shares the brominated alkyne group but lacks the azocane ring.
2-(2-oxoazocan-1-yl)acetate: Contains the azocane ring but lacks the brominated alkyne group.
Uniqueness
4-Bromobut-3-ynyl 2-(2-oxoazocan-1-yl)acetate is unique due to the combination of both a brominated alkyne and an azocane ring in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets compared to its individual components .
Eigenschaften
IUPAC Name |
4-bromobut-3-ynyl 2-(2-oxoazocan-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c14-8-4-6-10-18-13(17)11-15-9-5-2-1-3-7-12(15)16/h1-3,5-7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTLBZMIAVSKFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(C(=O)CC1)CC(=O)OCCC#CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-fluoro-N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]-4-hydroxybenzamide](/img/structure/B6974083.png)
![[4-(3,4-dimethoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-(5-fluoro-2-hydroxyphenyl)methanone](/img/structure/B6974090.png)
![3-(Imidazo[1,2-b]pyridazin-6-ylamino)propyl 3,3-difluorocyclohexane-1-carboxylate](/img/structure/B6974111.png)
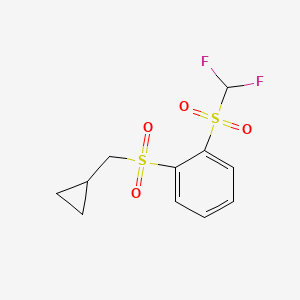
![2-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(4-hydroxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B6974132.png)
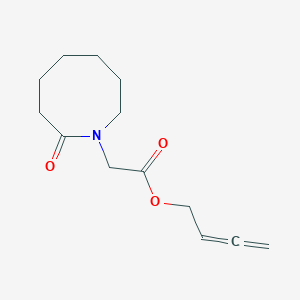
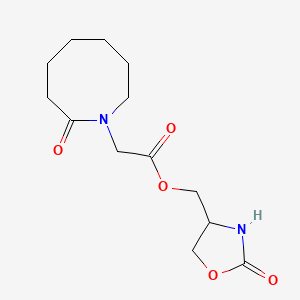
![[3-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]methyl butanoate](/img/structure/B6974144.png)
![[3-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]methyl furan-2-carboxylate](/img/structure/B6974150.png)
![N-[4-bromo-3-(2-methylpropyl)-1,2-thiazol-5-yl]-2-(1,1-dioxothiolan-3-yl)acetamide](/img/structure/B6974165.png)
